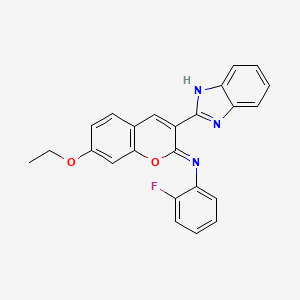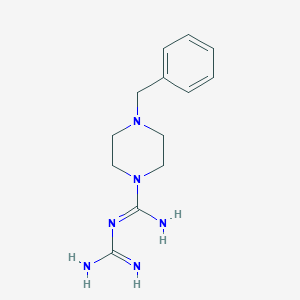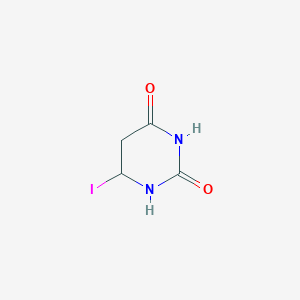![molecular formula C11H16ClNO2 B12346914 (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride](/img/structure/B12346914.png)
(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is a chiral organic compound that features a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the butan-1-aminium group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with a suitable butan-1-amine derivative.
Resolution of the chiral center: The resulting racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Formation of the chloride salt: The final step involves the conversion of the free amine to its chloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinone derivatives.
Reduction: The aminium group can be reduced to the corresponding amine.
Substitution: The aromatic ring of the benzo[d][1,3]dioxole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
科学的研究の応用
Chemistry
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride: The enantiomer of the compound, which may have different biological activities.
1-(benzo[d][1,3]dioxol-5-yl)ethan-1-aminium chloride: A structurally similar compound with a shorter alkyl chain.
1-(benzo[d][1,3]dioxol-5-yl)propan-1-aminium chloride: Another structurally similar compound with a different alkyl chain length.
Uniqueness
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the benzo[d][1,3]dioxole moiety also imparts unique chemical properties, such as the ability to undergo specific oxidation and substitution reactions.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
[(1R)-1-(1,3-benzodioxol-5-yl)butyl]azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
JJVFJKLPESJUDV-SBSPUUFOSA-N |
異性体SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
正規SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12346833.png)
![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)
![ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346842.png)
![12-(2-Chlorobenzoyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B12346854.png)

![3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12346867.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)

![Sodium 3-(2-(4-(1,3-dibutyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene)benzo[d]oxazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B12346885.png)
![Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12346887.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12346903.png)
![N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346905.png)
